4-Chloro-2-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitrobenzotrifluoride with a suitable nucleophile, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Biological Studies: Researchers study its interactions with biological systems to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzoxazole
- 4-Chloro-2-(trifluoromethyl)thiazole
- 4-Chloro-2-(trifluoromethyl)selenazole
Uniqueness
4-Chloro-2-(trifluoromethyl)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H3ClF3NO |
---|---|
Molecular Weight |
221.56 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H |
InChI Key |
WYHGJYZSNCRKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C(F)(F)F |
Origin of Product |
United States |
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